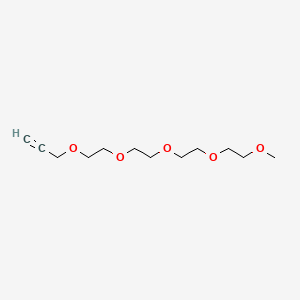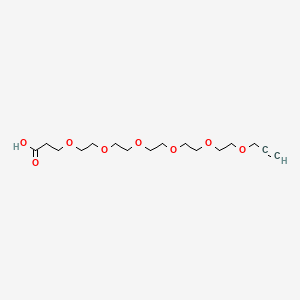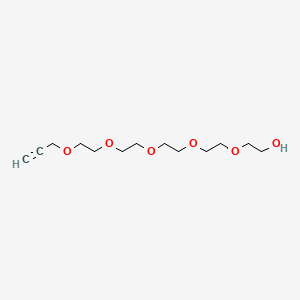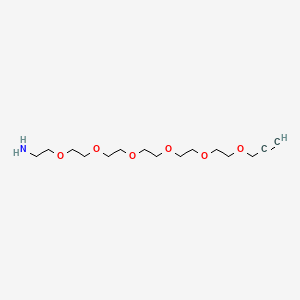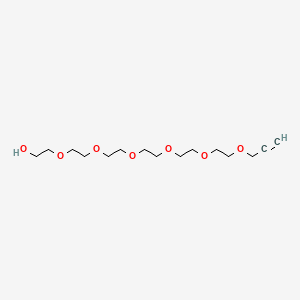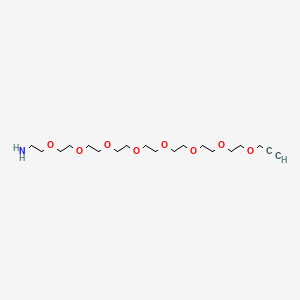
PU-20F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PU-20F is a Hsp90α- and Hsp90ß-selective inhibitor.
Applications De Recherche Scientifique
Synthesis and Characterization of PU Nanohybrids
A study by Jang et al. (2011) highlights the synthesis and characterization of UV-curable polyurethane acrylate (PU) nanohybrids. These nanohybrids, created by solution blending with different loading levels of cloisite 20B (C-20B), exhibit enhanced thermal, mechanical, and anti-water absorption properties due to the nanometer-sized dispersion of layered silicate in the polymer matrix. This development opens up avenues for using PU in advanced material applications where enhanced properties are crucial (Jang et al., 2011).
U-Pu-Zr Alloys Research
Janney et al. (2019) critically reviewed the properties of U-Pu-Zr alloys, particularly focusing on the U-20Pu-10Zr (weight percent) alloy. These alloys are significant in nuclear fuel technology, and understanding their properties is key to advancing nuclear fuel design and modeling. However, it's important to note that this application is more specific to nuclear technology rather than PU-20F directly (Janney et al., 2019).
Lightweight Polyurethane Composites
Rácz et al. (2009) explored the production and characterization of lightweight polyurethane composites reinforced with pine wood flour. These composites, which have potential applications in car interior panels, construction, and acoustic insulation, demonstrate improved strength and modulus with filler concentration. This research suggests the potential of PU in creating environmentally friendly and efficient building materials (Rácz et al., 2009).
Novel Biodegradable Polyurethanes
Li et al. (2018) synthesized novel biodegradable long-segment fluorine-containing polyurethane using various components. This study is pivotal in understanding how modifications in polyurethane synthesis can lead to materials with specific desirable properties, such as biodegradability, which is increasingly important in sustainable material science (Li et al., 2018).
Polysulfone Ultrafiltration Membrane Enhancement
Arthanareeswaran et al. (2011) investigated the effect of blending polyurethane with polysulfone to enhance the permeability and selectivity of ultrafiltration membranes. This research is significant for water treatment and purification technologies, demonstrating how polyurethane can contribute to more efficient filtration systems (Arthanareeswaran et al., 2011).
Public Understanding of Science (PUS)
Although not directly related to PU-20F, there is research, such as by Pearson (2001), that discusses the participation of scientists in public understanding of science activities. This research is important for science communication but does not specifically pertain to PU-20F (Pearson, 2001).
Propriétés
Numéro CAS |
422508-29-0 |
|---|---|
Nom du produit |
PU-20F |
Formule moléculaire |
C20H24FN5O4 |
Poids moléculaire |
417.44 |
Nom IUPAC |
2-Fluoro-9-((tetrahydrofuran-2-yl)methyl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine |
InChI |
InChI=1S/C20H24FN5O4/c1-27-13-7-11(8-14(28-2)17(13)29-3)9-15-23-16-18(22)24-20(21)25-19(16)26(15)10-12-5-4-6-30-12/h7-8,12H,4-6,9-10H2,1-3H3,(H2,22,24,25) |
Clé InChI |
DCCFJBTUMBSRGR-UHFFFAOYSA-N |
SMILES |
NC1=C2N=C(CC3=CC(OC)=C(OC)C(OC)=C3)N(CC4OCCC4)C2=NC(F)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PU-20F; PU 20F; PU20F; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




